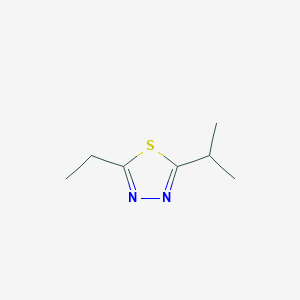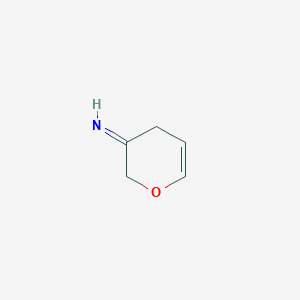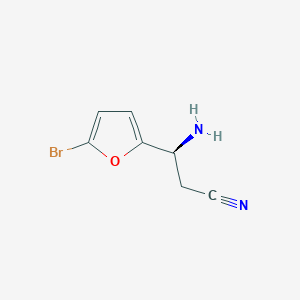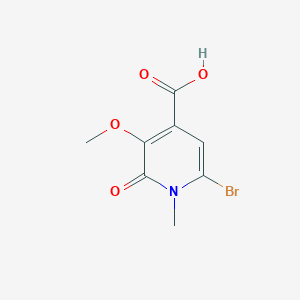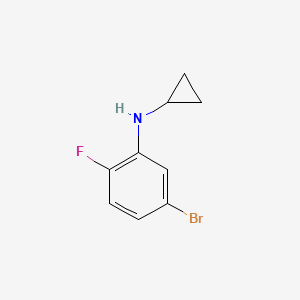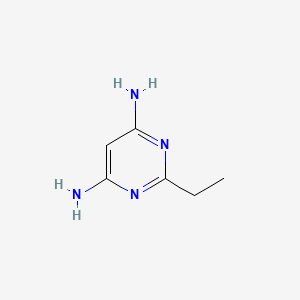
2-Bromo-4-fluoro-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, fluorine, and methyl substituents on the pyrimidine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-fluoro-6-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to achieve higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability. The use of automated systems and real-time monitoring helps in maintaining reaction conditions and minimizing by-products.
化学反応の分析
Types of Reactions
2-Bromo-4-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Substitution: The fluorine and methyl groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the pyrimidine ring.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents like halogens, nitrating agents, or sulfonating agents in the presence of Lewis acids or strong acids.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups (e.g., amino, thio, alkoxy).
Electrophilic Substitution: Formation of halogenated, nitrated, or sulfonated pyrimidines.
Cross-Coupling Reactions: Formation of biaryl or styryl derivatives of pyrimidine.
科学的研究の応用
2-Bromo-4-fluoro-6-methylpyrimidine finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-4-fluoro-6-methylpyrimidine depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards target proteins, influencing their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-Bromo-4-fluoropyrimidine: Lacks the methyl group, which may affect its reactivity and binding properties.
4-Fluoro-6-methylpyrimidine: Lacks the bromine atom, which may reduce its versatility in cross-coupling reactions.
2-Chloro-4-fluoro-6-methylpyrimidine: Chlorine instead of bromine, which may alter its reactivity and selectivity in chemical reactions.
Uniqueness
2-Bromo-4-fluoro-6-methylpyrimidine is unique due to the combination of bromine, fluorine, and methyl substituents on the pyrimidine ring
特性
分子式 |
C5H4BrFN2 |
|---|---|
分子量 |
191.00 g/mol |
IUPAC名 |
2-bromo-4-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C5H4BrFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |
InChIキー |
SMSLKBOCKWBAKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



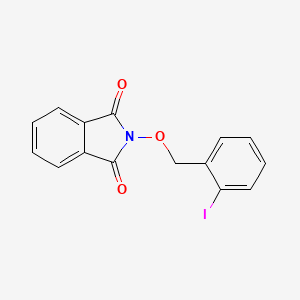
![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
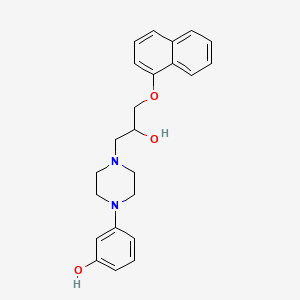
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
